Viridicatumtoxin

Descripción

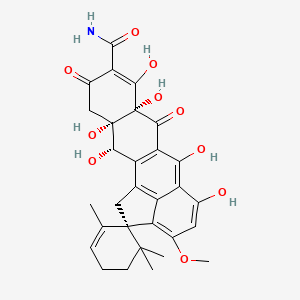

Structure

3D Structure

Propiedades

IUPAC Name |

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQKFOXORBCCC-WBWZXODPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893991 | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39277-41-3 | |

| Record name | Viridicatumtoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatumtoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viridicatumtoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATUMTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Viridicatumtoxin from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viridicatumtoxin, a tetracycline-like mycotoxin produced by various Penicillium species, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of viridicatumtoxin. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this promising natural product. This document details the history of its discovery, its chemical properties, and in-depth experimental protocols for its production and purification. Furthermore, it elucidates the proposed biosynthetic pathway and its mechanism of action, offering insights for future research and development.

Introduction

First isolated from Penicillium viridicatum, viridicatumtoxin is a structurally unique polyketide with a tetracyclic core, distinguishing it from many other fungal secondary metabolites[1]. Subsequent research has identified other producing species, such as Penicillium aethiopicum[2][3][4]. The molecule's complex architecture and significant biological activities, particularly its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), have made it a subject of intensive study[5][6]. This guide aims to consolidate the current knowledge on viridicatumtoxin, providing a detailed technical resource for its study and potential therapeutic applications.

Chemical and Physical Properties

Viridicatumtoxin is characterized by its complex polycyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₁NO₁₀ | [7] |

| Molecular Weight | 565.57 g/mol | [7] |

| Appearance | Not explicitly stated in reviewed literature | |

| Solubility | Not explicitly stated in reviewed literature | |

| Key Structural Features | Tetracycline-like polyketide, spiro-fused ring system | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and purification of viridicatumtoxin from Penicillium cultures. These protocols are compiled and adapted from various studies on Penicillium secondary metabolite isolation.

Fungal Strain and Culture Conditions

Penicillium aethiopicum and Penicillium viridicatum are known producers of viridicatumtoxin[1][2][3][4]. The following is a general protocol for the cultivation of these species for secondary metabolite production.

Materials:

-

Lyophilized or slant culture of Penicillium aethiopicum or Penicillium viridicatum

-

Potato Dextrose Agar (PDA) plates

-

Yeast Extract Sucrose (YES) broth or a similar suitable liquid medium

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Strain Activation: Aseptically transfer the Penicillium culture to PDA plates. Incubate at 25°C for 7-10 days until sporulation is observed.

-

Seed Culture Preparation: In a sterile environment, flood the surface of a mature PDA plate with sterile distilled water containing 0.1% Tween 80. Gently scrape the surface to dislodge the spores.

-

Inoculation: Transfer the spore suspension to a flask containing the seed culture medium (e.g., YES broth) to a final concentration of approximately 10⁶ spores/mL.

-

Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v transfer).

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal fermentation time for maximal viridicatumtoxin production may need to be determined empirically.

Extraction of Viridicatumtoxin

Materials:

-

Fungal culture broth

-

Cheesecloth or Miracloth

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

-

Lyophilizer (optional)

Protocol:

-

Biomass Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

Mycelial Extraction:

-

The mycelial cake can be freeze-dried (lyophilized) to facilitate extraction.

-

Extract the mycelium with ethyl acetate (3 x volume of the mycelium) with shaking for 24 hours at room temperature.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic layers.

-

-

Concentration: Evaporate the solvent from the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Viridicatumtoxin

A multi-step chromatographic approach is typically employed to purify viridicatumtoxin from the crude extract.

Materials:

-

Crude viridicatumtoxin extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column packed in a non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor the separation using TLC. Combine fractions containing viridicatumtoxin based on their TLC profiles.

-

-

Reverse-Phase HPLC (Final Purification):

-

Further purify the viridicatumtoxin-containing fractions by reverse-phase HPLC on a C18 column.

-

A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

-

Monitor the elution profile using a UV detector, and collect the peak corresponding to viridicatumtoxin.

-

Confirm the purity of the isolated compound by analytical HPLC and spectroscopic methods.

-

Data Presentation

Quantitative data for viridicatumtoxin is presented below. It is important to note that specific yield data (e.g., mg/L) from fungal cultures is not consistently reported in the reviewed literature.

Biological Activity

| Compound | Organism | Activity | Value | Source |

| Viridicatumtoxin B | Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | [8] |

| Viridicatumtoxin B | Staphylococcus aureus (quinolone-resistant) | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | [8] |

| Viridicatumtoxin | Bacterial Undecaprenyl Pyrophosphate (UPP) Synthase | IC₅₀ | 4 µM | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are essential for confirming the structure of viridicatumtoxin. The spectra of the synthetic and natural products have been shown to be in agreement[9]. Key structural revisions of viridicatumtoxin B were based on detailed NMR analysis, highlighting the importance of these techniques[9].

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of viridicatumtoxin. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation pattern, aiding in structural confirmation.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Viridicatumtoxin

The biosynthesis of viridicatumtoxin is proposed to originate from a polyketide precursor, which undergoes a series of enzymatic modifications, including cyclization and prenylation, to form the final complex structure. The biosynthetic gene cluster (vrt) responsible for its production in Penicillium aethiopicum has been identified[2][3][4].

Caption: A simplified diagram of the proposed biosynthetic pathway of viridicatumtoxin.

Experimental Workflow for Viridicatumtoxin Isolation

The isolation of viridicatumtoxin involves a systematic workflow from fungal culture to the purified compound.

Caption: A generalized workflow for the isolation and purification of viridicatumtoxin.

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS)

Viridicatumtoxin exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in the bacterial cell wall biosynthesis pathway. This inhibition disrupts the formation of the lipid carrier required for peptidoglycan synthesis.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis and structural revision of viridicatumtoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Viridicatumtoxin B and Analogues Thereof: Strategy Evolution, Structural Revision, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Viridicatumtoxin A - Wikipedia [en.wikipedia.org]

- 8. Viridicatumtoxin B - Wikipedia [en.wikipedia.org]

- 9. Total Synthesis and Structural Revision of Viridicatumtoxin B - PMC [pmc.ncbi.nlm.nih.gov]

Penicillium aethiopicum as a Source of Viridicatumtoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium aethiopicum, a filamentous fungus, is a known producer of a diverse array of secondary metabolites, among which is the tetracycline-like polyketide, Viridicatumtoxin. This mycotoxin has garnered significant interest due to its potent biological activities, including nephrotoxicity and notable antibacterial action against drug-resistant pathogens.[1] This technical guide provides an in-depth overview of Penicillium aethiopicum as a source of Viridicatumtoxin, detailing the biosynthetic pathway, culture conditions for its production, and comprehensive protocols for its extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium aethiopicum is a recognized producer of several biologically active compounds, including the antifungal agent griseofulvin and the mycotoxin Viridicatumtoxin.[1][2] Viridicatumtoxin, a hybrid polyketide-isoprenoid, is structurally unique among fungal metabolites, sharing a tetracyclic carboxamide core with the well-known tetracycline antibiotics.[1] Its biological activities, particularly its antibacterial efficacy against methicillin- and quinolone-resistant Staphylococcus aureus, underscore its potential as a lead compound for the development of new antimicrobial agents.[1] Understanding the molecular and physiological basis of Viridicatumtoxin production in P. aethiopicum is crucial for harnessing its therapeutic potential.

Biosynthesis of Viridicatumtoxin

The biosynthesis of Viridicatumtoxin in Penicillium aethiopicum is orchestrated by a dedicated gene cluster, designated as the vrt cluster.[1][2] This cluster encodes a suite of enzymes that collectively assemble the complex chemical scaffold of the molecule.

The Viridicatumtoxin (vrt) Gene Cluster

The identification of the vrt gene cluster was a significant breakthrough in understanding Viridicatumtoxin biosynthesis.[1][2] Key genes within this cluster and their putative functions are summarized in Table 1.

| Gene | Proposed Function |

| vrtA | Non-reducing Polyketide Synthase (NRPKS) |

| vrtC | Prenyltransferase |

| vrtF | O-methyltransferase |

| vrtK | Cytochrome P450 monooxygenase |

Table 1: Key Genes in the Viridicatumtoxin (vrt) Biosynthetic Gene Cluster in P. aethiopicum

Proposed Biosynthetic Pathway

The biosynthesis of Viridicatumtoxin is initiated by the non-reducing polyketide synthase (NRPKS), VrtA, which constructs the polyketide backbone.[1] This is followed by a series of tailoring reactions, including prenylation by VrtC and oxidative cyclization catalyzed by the cytochrome P450 enzyme, VrtK, to form the characteristic spirobicyclic ring system.[3] An O-methylation step is carried out by VrtF.

Production of Viridicatumtoxin

Culture Conditions

The production of Viridicatumtoxin by P. aethiopicum can be achieved in liquid fermentation. While optimization of media components and culture parameters can lead to enhanced yields, a standard protocol is provided below.

| Parameter | Condition |

| Medium | Yeast Malt Extract Glucose (YMEG) Broth |

| Yeast Extract: 4 g/L | |

| Malt Extract: 10 g/L | |

| Glucose: 4 g/L | |

| Inoculum | Spore suspension or mycelial plugs from a fresh YMEG agar plate |

| Culture Type | Stationary liquid culture or submerged fermentation |

| Temperature | 28°C |

| Incubation Time | 7 days |

Table 2: Recommended Culture Conditions for Viridicatumtoxin Production

Experimental Protocol: Submerged Fermentation

-

Inoculum Preparation:

-

Aseptically transfer spores from a mature culture of P. aethiopicum on a YMEG agar plate into sterile water containing 0.05% Tween 80.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

-

Fermentation:

-

Inoculate 100 mL of sterile YMEG broth in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days.

-

Extraction and Purification

The recovery of Viridicatumtoxin from the fermentation broth and mycelia requires a systematic extraction and purification procedure.

Experimental Protocol: Extraction

-

Harvesting: Separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.

-

Mycelial Extraction:

-

Lyophilize the mycelial biomass to dryness.

-

Extract the dried mycelia three times with an equal volume of ethyl acetate with shaking for 2 hours per extraction.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude broth extract.

-

Experimental Protocol: Purification

-

Silica Gel Chromatography:

-

Dissolve the combined crude extracts in a minimal amount of dichloromethane.

-

Apply the concentrated extract to a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing Viridicatumtoxin.

-

-

Preparative HPLC:

-

Pool and concentrate the Viridicatumtoxin-containing fractions.

-

Further purify the enriched fraction using preparative reverse-phase HPLC (C18 column) with a water-acetonitrile gradient containing 0.1% formic acid.

-

Quantitative Analysis

Accurate quantification of Viridicatumtoxin is essential for optimizing production and for biological activity studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for this purpose.

HPLC-MS/MS Parameters

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor ion (m/z) -> Product ion (m/z) (specific to Viridicatumtoxin) |

Table 3: Recommended HPLC-MS/MS Parameters for Viridicatumtoxin Quantification

Experimental Protocol: Sample Preparation and Analysis

-

Standard Curve: Prepare a series of standard solutions of purified Viridicatumtoxin in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol to a final concentration within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC-MS/MS system and acquire the data.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of Viridicatumtoxin in the samples by interpolating their peak areas on the standard curve.

Conclusion

Penicillium aethiopicum represents a valuable source of the structurally unique and biologically active mycotoxin, Viridicatumtoxin. This guide provides a comprehensive framework for the production, isolation, and quantification of this promising natural product. The detailed protocols and methodologies presented herein are intended to facilitate further research into the chemistry, biology, and therapeutic potential of Viridicatumtoxin, ultimately paving the way for the development of novel antibacterial agents. Further optimization of fermentation and purification processes will be critical in advancing this compound from the laboratory to potential clinical applications.

References

The Intricate Assembly Line of a Fungal Toxin: A Technical Guide to the Biosynthesis of Viridicatumtoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a tetracycline-like mycotoxin produced by several species of Penicillium and Aspergillus, has garnered significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the viridicatumtoxin biosynthetic pathway in fungi. We delve into the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic functions, and the experimental evidence that has begun to unravel this complex molecular assembly line. This document is intended to serve as a critical resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, providing detailed methodologies and a foundation for future investigations into this fascinating secondary metabolite.

Introduction

Viridicatumtoxin is a hybrid polyketide-isoprenoid natural product characterized by a tetracyclic carboxamide core, reminiscent of the bacterial tetracycline antibiotics.[1] First isolated from Penicillium viridicatum, it has since been identified in other fungi, including Penicillium aethiopicum and Aspergillus ustus.[1] The biological activities of viridicatumtoxin and its derivatives, which include antibacterial and modest antitumor properties, make its biosynthetic pathway a compelling subject for scientific inquiry and potential biotechnological applications.[1] Understanding the enzymatic machinery responsible for its production opens avenues for bioengineering novel tetracycline analogs.

This guide will provide an in-depth exploration of the viridicatumtoxin biosynthetic gene cluster (vrt), the proposed functions of the encoded enzymes, and the experimental approaches used to elucidate the pathway.

The Viridicatumtoxin (vrt) Biosynthetic Gene Cluster

The genetic blueprint for viridicatumtoxin biosynthesis is encoded within a dedicated gene cluster, first identified in Penicillium aethiopicum.[1] This cluster, designated vrt, contains a suite of genes predicted to orchestrate the assembly of the viridicatumtoxin molecule.

Table 1: Genes of the Viridicatumtoxin (vrt) Cluster in P. aethiopicum

| Gene | Proposed Function | Homology/Conserved Domains |

| vrtA | Non-reducing Polyketide Synthase (NR-PKS) | KS, AT, PT, ACP domains |

| vrtB | Acyl-CoA Synthetase | Acetoacetyl-CoA synthetase-like |

| vrtC | Prenyltransferase (Geranyltransferase) | Aromatic prenyltransferase |

| vrtD | Isoprenyl Diphosphate Synthase | trans-Isoprenyl diphosphate synthase |

| vrtE | FAD-dependent Monooxygenase | Flavin-binding monooxygenase-like |

| vrtF | O-Methyltransferase | S-adenosylmethionine-dependent methyltransferase |

| vrtG | Thioesterase | Metallo-beta-lactamase type thioesterase |

| vrtH | Cytochrome P450 Monooxygenase | Cytochrome P450 |

| vrtI | FAD-dependent Monooxygenase | Flavin-binding monooxygenase-like |

| vrtJ | Aminotransferase | Pyridoxal 5'-phosphate (PLP)-dependent enzyme |

| vrtK | Cytochrome P450 Monooxygenase | Cytochrome P450 |

| vrtL | Major Facilitator Superfamily (MFS) Transporter | MFS transporter |

| vrtR1 | Transcription Factor | Zn(II)2Cys6 DNA-binding domain |

| vrtR2 | Transcription Factor | Zn(II)2Cys6 DNA-binding domain |

This table is based on the initial annotation of the vrt cluster by Chooi et al. (2010).[1]

The Proposed Biosynthetic Pathway of Viridicatumtoxin

The biosynthesis of viridicatumtoxin is a complex process that begins with the formation of a polyketide chain, followed by a series of tailoring reactions including prenylation, cyclization, oxidation, and amidation. The proposed pathway, based on bioinformatic analysis and initial gene knockout studies, is a fascinating example of fungal metabolic engineering.[1]

Polyketide Backbone Assembly

The biosynthesis is initiated by the non-reducing polyketide synthase (NR-PKS), VrtA . This megaenzyme is proposed to utilize a malonamoyl-CoA starter unit and five molecules of malonyl-CoA as extender units to assemble a linear hexaketide.[1] The formation of the malonamoyl-CoA starter unit is hypothesized to involve VrtB , an acyl-CoA synthetase, and VrtJ , a putative aminotransferase.[1]

Cyclization and Release

Following the synthesis of the polyketide chain on the acyl carrier protein (ACP) domain of VrtA, the intermediate is thought to undergo a series of cyclization reactions to form the tetracyclic core. The release of this intermediate from the PKS is proposed to be catalyzed by the thioesterase VrtG .[1]

Prenylation

A key step in the pathway is the attachment of a geranyl moiety to the polyketide core. This reaction is catalyzed by the prenyltransferase VrtC . Biochemical studies have confirmed that VrtC is a geranyltransferase that catalyzes a regiospecific Friedel-Crafts alkylation of the naphthacenedione carboxamide intermediate with geranyl pyrophosphate (GPP).[2] The GPP precursor is likely synthesized by the isoprenyl diphosphate synthase VrtD .[1]

Tailoring Reactions

The final steps in the biosynthesis of viridicatumtoxin involve a series of oxidative modifications and methylation. These reactions are putatively catalyzed by a suite of tailoring enzymes found within the vrt cluster, including cytochrome P450 monooxygenases (VrtH , VrtK ), FAD-dependent monooxygenases (VrtE , VrtI ), and an O-methyltransferase (VrtF ).[1] These enzymes are responsible for installing the hydroxyl and methoxy groups that adorn the final viridicatumtoxin molecule.

Regulation and Transport

The expression of the vrt gene cluster is likely controlled by the two putative Zn(II)2Cys6 transcription factors, VrtR1 and VrtR2 , which are commonly found as pathway-specific regulators in fungal secondary metabolite clusters.[1] The final product, viridicatumtoxin, is presumed to be exported out of the cell by the major facilitator superfamily (MFS) transporter, VrtL .[1]

Experimental Evidence and Methodologies

The elucidation of the viridicatumtoxin biosynthetic pathway has relied on a combination of genomic analysis, gene disruption, and biochemical assays.

Gene Disruption and Silencing

The essential role of the vrt cluster in viridicatumtoxin production was confirmed through targeted gene deletion and RNA silencing experiments in P. aethiopicum.[1][3]

-

Gene Deletion of vrtA : Deletion of the core NR-PKS gene, vrtA, resulted in the complete abolishment of viridicatumtoxin production, definitively linking this gene cluster to the synthesis of the mycotoxin.[1][3]

-

RNA Silencing of vrtA : RNA interference-mediated silencing of vrtA also led to a significant reduction or complete loss of viridicatumtoxin production.[3]

Table 2: Summary of Viridicatumtoxin Production in P. aethiopicum Mutants

| Strain | Genetic Modification | Viridicatumtoxin Production | Reference |

| Wild-Type | - | Produced | [1] |

| ΔvrtA | Deletion of vrtA | Abolished | [1][3] |

| vrtA silenced transformants | RNAi of vrtA | Reduced or Abolished | [3] |

Experimental Protocols

A general protocol for protoplast-mediated transformation of Penicillium species, which can be adapted for gene deletion studies in P. aethiopicum, is outlined below.

References

- 1. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agrobacterium tumefaciens-mediated genetic transformation of the phytopathogenic fungus Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

Viridicatumtoxin: A Technical Guide to its Mechanism of Action as a Bacterial UPPS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxins, a unique class of fungal-derived tetracycline-like antibiotics, have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of viridicatumtoxin, focusing on its primary role as an inhibitor of bacterial Undecaprenyl Pyrophosphate Synthase (UPPS). UPPS is a critical enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[3][4] This document collates quantitative data on viridicatumtoxin's inhibitory activity, details the key experimental protocols used to elucidate its mechanism, and presents visual representations of the underlying biological and experimental processes. A secondary, weaker inhibitory action against the bacterial 70S ribosome is also discussed.[1][5]

Introduction: The Emergence of Viridicatumtoxin

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action. Viridicatumtoxins, produced by fungi of the Penicillium genus, represent a promising class of such compounds.[2][6] Structurally distinct from traditional tetracyclines due to a geranyl-derived spirobicyclic ring system, viridicatumtoxins exhibit a different antibacterial spectrum and mechanism of action.[1][7] While tetracyclines are broad-spectrum antibiotics that primarily inhibit protein synthesis by binding to the 30S ribosomal subunit, viridicatumtoxins show strong activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) by targeting cell wall biosynthesis.[1][7]

Primary Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS)

The principal antibacterial effect of viridicatumtoxin is achieved through the potent inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS).[1][4]

The Role of UPPS in Bacterial Cell Wall Synthesis

UPPS is an essential enzyme in the bacterial cell wall synthesis pathway.[3][4] It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to produce undecaprenyl pyrophosphate (UPP).[1][4] UPP is a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane, a crucial step in the formation of the cell wall.[4] The absence of UPPS in humans makes it a highly selective target for antibacterial drug development.[3]

Viridicatumtoxin as a UPPS Inhibitor

Studies have demonstrated that viridicatumtoxin A (VirA) and viridicatumtoxin B (VirB) are strong inhibitors of UPPS from various bacterial species, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli.[1] This inhibition is achieved through direct binding to the enzyme, thereby blocking its catalytic activity and disrupting the synthesis of the bacterial cell wall.[1]

Figure 1: Mechanism of UPPS Inhibition by Viridicatumtoxin.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of viridicatumtoxins A and B against various bacterial UPPS enzymes and their antibacterial efficacy have been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MICs).

Table 1: In Vitro IC50 Values of Viridicatumtoxin A and B against Bacterial UPPS

| Compound | Target Enzyme | IC50 (µM) |

| Viridicatumtoxin A | E. faecalis UPPS (EfaUPPS) | 1.6[1] |

| Viridicatumtoxin B | E. faecalis UPPS (EfaUPPS) | 0.0581[1] |

| Viridicatumtoxin A | S. aureus UPPS (SauUPPS) | 4.1[1] |

| Viridicatumtoxin A | E. coli UPPS (EcoUPPS) | 3.9[1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Viridicatumtoxin A and B

| Compound | Bacterial Strain | MIC (µg/mL) |

| Viridicatumtoxin A | E. faecalis | 1-2[1] |

| Viridicatumtoxin B | E. faecalis | 1-2[1] |

| Viridicatumtoxin A | S. aureus | 1-2[1] |

| Viridicatumtoxin B | S. aureus | 0.5[2] |

| Viridicatumtoxin A | E. coli BAS 849 (deficient outer-membrane) | 8[1] |

| Viridicatumtoxin B | E. coli BAS 849 (deficient outer-membrane) | 8[1] |

| Viridicatumtoxin A | Methicillin-resistant S. aureus (MRSA) | 0.25[7] |

| Viridicatumtoxin B | Methicillin-resistant S. aureus (MRSA) | 0.5[7] |

Secondary Mechanism of Action: Weak Inhibition of 70S Ribosome

In addition to its primary activity against UPPS, viridicatumtoxin has been observed to weakly inhibit the bacterial 70S ribosome, the site of protein synthesis.[1][5] This secondary mechanism of action is attributed to steric hindrance between the F-ring of the viridicatumtoxin molecule and helix 34 of the 70S ribosome.[1] However, the inhibitory effect on the ribosome is significantly less potent than the inhibition of UPPS.[1]

Key Experimental Protocols

The elucidation of viridicatumtoxin's mechanism of action has been facilitated by a range of biochemical and microbiological assays.

UPPS Enzyme-Coupled Fluorescence Inhibition Assay

This assay measures the enzymatic activity of UPPS and its inhibition by viridicatumtoxin.

-

Principle: The assay is performed in black 96-well microtiter plates. The reaction mixture contains purified UPPS enzyme, its substrates (FPP and IPP), and other necessary cofactors in a Tris-HCl buffer. The reaction is initiated and allowed to proceed at 37°C, then terminated by the addition of EDTA. The amount of product formed is quantified using a coupled fluorescence method.

-

Protocol:

-

Prepare a 100 µL reaction mixture in each well containing:

-

100 mM Tris-HCl (pH 7.5)

-

0.5 mM MgCl₂

-

50 mM KCl

-

35 µM Isopentenyl Diphosphate (IPP)

-

5 µM Farnesyl Diphosphate (FPP)

-

0.005% (w/v) Triton X-100

-

Purified UPPS enzyme

-

Varying concentrations of Viridicatumtoxin A, B, or a negative control (e.g., tetracycline).[1]

-

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Terminate the reaction by adding 10 µL of 0.5 M EDTA solution.[1]

-

Measure the fluorescence to determine the extent of inhibition.

-

Figure 2: Workflow for UPPS Enzyme-Coupled Fluorescence Inhibition Assay.

Surface Plasmon Resonance (SPR) Binding Analysis

SPR is employed to directly measure the binding affinity between viridicatumtoxin and UPPS.

-

Principle: UPPS is immobilized on a sensor chip. Solutions containing different concentrations of viridicatumtoxin are flowed over the chip surface. The binding of viridicatumtoxin to the immobilized UPPS causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

-

Protocol:

-

Immobilize EfaUPPS (50 µg/mL) on a carboxymethyl dextran chip using the standard amine coupling method to achieve approximately 3758 response units (RU).[1]

-

Prepare a running buffer containing 1.8 mM KH₂PO₄, 10 mM Na₂HPO₄, 137 mM NaCl, 2.7 mM KCl, and 0.005% Tween-20, at pH 7.8.[1]

-

Inject different concentrations of Viridicatumtoxin A and B (ranging from 0.4 µM to 50 µM) over the chip surface.[1]

-

Monitor the association and dissociation phases to determine binding kinetics and affinity.

-

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Binding Analysis.

In Vivo Bacterial Growth Inhibition Assay

This assay validates the in vitro findings by assessing the effect of viridicatumtoxin on bacterial growth, particularly in strains overexpressing UPPS.

-

Principle: E. coli strains with deficient outer membranes are transformed with plasmids to overexpress UPPS from different bacterial species. The growth of these transformants is then observed on agar plates containing viridicatumtoxin. Increased resistance to the antibiotic in UPPS-overexpressing strains compared to a control strain (with an empty plasmid) indicates that UPPS is the intracellular target.

-

Protocol:

-

Transform E. coli BAS 849 with plasmids containing the UPPS genes from E. faecalis, S. aureus, and E. coli, or an empty pQE80L plasmid as a control.[1]

-

Select transformants using 100 µg/mL ampicillin.[1]

-

Inoculate a single colony of each transformant into LB broth with 100 µg/mL ampicillin and incubate at 37°C with shaking (200 rpm) for 4 hours.[1]

-

Dilute the cultures to an OD₆₀₀ of 0.2 with LB broth.[1]

-

Drip 500 µL of each diluted culture onto an LB agar plate supplemented with 100 µg/mL ampicillin, 0.5 mM IPTG (to induce UPPS expression), and 8 µg/mL of Viridicatumtoxin A or B.[1]

-

Incubate the plates at 37°C overnight and observe bacterial growth.[1]

-

Molecular Docking and Site-Directed Mutagenesis

Computational and genetic techniques are used to identify the specific binding site of viridicatumtoxin on UPPS.

-

Molecular Docking: Computational models are used to predict the binding pose of viridicatumtoxin within the active site of UPPS, identifying key amino acid residues involved in the interaction.[1]

-

Site-Directed Mutagenesis: The amino acid residues predicted by molecular docking to be important for binding are mutated (e.g., changed to alanine). The inhibitory effect of viridicatumtoxin on these mutant UPPS enzymes is then re-evaluated to confirm the importance of these residues for binding and inhibition.[1] For instance, a single mutation at W228A in E. faecalis UPPS conferred significant resistance to Viridicatumtoxin A.[1]

Conclusion and Future Directions

Viridicatumtoxin exerts its potent antibacterial activity primarily through the inhibition of the essential bacterial enzyme UPPS, which is a critical component of cell wall biosynthesis. This mechanism, distinct from that of conventional tetracyclines, makes viridicatumtoxin a promising lead compound for the development of new antibiotics to combat drug-resistant Gram-positive infections. The weaker, secondary inhibition of the 70S ribosome may contribute to its overall antibacterial profile. Further research into the structure-activity relationships of viridicatumtoxin and its analogs could lead to the design of even more potent and selective UPPS inhibitors with improved pharmacokinetic properties, offering a new avenue in the fight against antimicrobial resistance.

References

- 1. Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Biological activity of Viridicatumtoxin against Gram-positive bacteria

An In-depth Technical Guide on the Biological Activity, Mechanism of Action, and Experimental Evaluation of Viridicatumtoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Viridicatumtoxin, a tetracycline-like fungal metabolite, against Gram-positive bacteria. It details its mechanism of action, summarizes its potent antibacterial efficacy through quantitative data, and provides detailed protocols for key experimental procedures used in its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

Viridicatumtoxins are a unique class of antibiotics produced by fungi of the Penicillium and Paecilomyces genera.[1] Structurally, they feature a hybrid terpene-tetracycline scaffold, distinguishing them from traditional tetracycline antibiotics.[1][2] Notably, Viridicatumtoxins exhibit potent inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3] This makes Viridicatumtoxin and its analogues promising candidates for further investigation in the ongoing search for new antimicrobial agents.

Quantitative Antimicrobial Activity

The antibacterial potency of Viridicatumtoxin A and B has been quantified against several clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and IC50 values reported in the literature.

| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (nM) | Reference(s) |

| Viridicatumtoxin A | Enterococcus faecalis | 1-2 | - | [1] |

| Staphylococcus aureus | 1-2 | - | [1] | |

| Viridicatumtoxin B | Enterococcus faecalis | 1-2 | - | [1] |

| Staphylococcus aureus | 1-2 | - | [1] | |

| Methicillin-resistant S. aureus (MRSA) | 0.5 | - | [4][5] | |

| Quinolone-resistant S. aureus (QRSA) | 0.5 | - | [4][5] | |

| Viridicatumtoxins | Vancomycin-resistant Enterococci (VRE) | - | 40 | [6] |

Mechanism of Action

The primary antibacterial mechanism of Viridicatumtoxin involves the direct inhibition of a key enzyme in bacterial cell wall biosynthesis, Undecaprenyl Pyrophosphate Synthase (UPPS).[1][7] Additionally, a secondary, weaker inhibitory effect on the bacterial 70S ribosome has been observed.[1][8]

Primary Target: Undecaprenyl Pyrophosphate Synthase (UPPS)

Viridicatumtoxins A and B bind with high affinity to UPPS, an essential enzyme that catalyzes a critical step in the synthesis of the lipid carrier undecaprenyl pyrophosphate (UPP).[1][8] UPP is vital for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UPPS, Viridicatumtoxin disrupts cell wall synthesis, leading to bacterial growth inhibition.[1] The direct binding of Viridicatumtoxins to UPPS has been confirmed through in vitro enzyme inhibition assays, surface plasmon resonance (SPR) analysis, and in vivo growth inhibition assays.[7]

Secondary Target: 70S Ribosome

In addition to their potent effect on UPPS, Viridicatumtoxins A and B have been shown to weakly inhibit the bacterial 70S ribosome, the site of protein synthesis.[1][8] Molecular docking studies suggest that this weaker inhibition may be due to steric hindrance between the Viridicatumtoxin molecule and the 70S ribosome structure.[1]

Figure 1. Mechanism of action of Viridicatumtoxin against Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial activity of Viridicatumtoxin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Viridicatumtoxin Dilutions:

-

Prepare a stock solution of Viridicatumtoxin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the Viridicatumtoxin dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Viridicatumtoxin that completely inhibits visible growth of the bacterium.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines the general steps for assessing the binding of Viridicatumtoxin to its target protein (e.g., UPPS).

-

Immobilization of the Ligand (UPPS):

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified UPPS protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface using ethanolamine.

-

-

Binding Analysis of the Analyte (Viridicatumtoxin):

-

Prepare a series of dilutions of Viridicatumtoxin in a suitable running buffer.

-

Inject the Viridicatumtoxin dilutions sequentially over the immobilized UPPS surface, allowing for association and dissociation phases.

-

A reference flow cell without immobilized protein should be used to subtract non-specific binding.

-

-

Data Analysis:

-

The binding sensorgrams are analyzed to determine the kinetic parameters of the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

In Vitro Translation Inhibition Assay

This assay determines the effect of Viridicatumtoxin on bacterial protein synthesis.

-

Reaction Setup:

-

Utilize a commercially available bacterial in vitro transcription-translation coupled system (e.g., from E. coli).

-

The reaction mixture typically contains cell extract, amino acids, energy sources, and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

-

Addition of Inhibitor:

-

Add varying concentrations of Viridicatumtoxin to the reaction mixtures.

-

Include a positive control (a known translation inhibitor) and a negative control (vehicle only).

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified period to allow for transcription and translation.

-

-

Quantification of Protein Synthesis:

-

Measure the reporter protein activity (e.g., luminescence for luciferase or fluorescence for GFP).

-

A decrease in reporter signal in the presence of Viridicatumtoxin indicates inhibition of translation.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of a novel antibacterial compound like Viridicatumtoxin.

Figure 2. General experimental workflow for antibacterial drug discovery.

Conclusion

Viridicatumtoxin represents a promising class of antibacterial compounds with potent activity against Gram-positive bacteria, including challenging drug-resistant pathogens. Its primary mechanism of action, the inhibition of UPPS, presents a validated target for the development of new antibacterial agents. Further investigation into the structure-activity relationships of Viridicatumtoxin analogues and in vivo efficacy studies are warranted to fully explore its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this and other novel antimicrobial agents.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technical Workflow of Rapid Site-Directed Mutagenesis – Academy of Health [ahfad.org]

- 4. blog.addgene.org [blog.addgene.org]

- 5. bioinnovatise.com [bioinnovatise.com]

- 6. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. neb.com [neb.com]

Viridicatumtoxin: A Tetracycline-like Polyketide Antibiotic - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a fungal secondary metabolite, represents a rare class of tetracycline-like polyketide antibiotics with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Produced predominantly by fungi of the Penicillium genus, this complex natural product is biosynthesized through a hybrid polyketide-terpenoid pathway.[2] Unlike conventional tetracyclines that primarily target the bacterial ribosome, viridicatumtoxin exhibits a dual mechanism of action, with its principal target being undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][3] A secondary, weaker inhibitory effect on the 70S ribosome has also been observed.[1] This guide provides a comprehensive overview of viridicatumtoxin, detailing its biochemical properties, mechanism of action, biosynthetic pathway, and relevant experimental methodologies.

Introduction

The rise of antibiotic resistance poses a significant threat to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. Viridicatumtoxin and its analogues have emerged as promising candidates in this endeavor. First isolated from Penicillium viridicatum, viridicatumtoxin possesses a tetracyclic core reminiscent of conventional tetracyclines but is distinguished by a fused geranyl-derived spirobicyclic ring system.[1][4] This structural uniqueness is mirrored by its primary mode of action, which deviates from the typical tetracycline class. By inhibiting UPPS, viridicatumtoxin disrupts the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane, thereby compromising cell wall integrity.[1][3] This guide serves as a technical resource for researchers engaged in the study and development of viridicatumtoxin and related compounds as potential next-generation antibiotics.

Quantitative Data

The biological activity of viridicatumtoxin and its derivatives has been quantified through various in vitro assays. The following tables summarize the key data available in the current literature.

Table 1: Antimicrobial Activity of Viridicatumtoxins

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| Viridicatumtoxin A | Staphylococcus aureus | MRSA | 0.25 | [4] |

| Viridicatumtoxin B | Staphylococcus aureus | MRSA | 0.5 | [4][5] |

| Viridicatumtoxin B | Staphylococcus aureus | Quinolone-resistant | 0.5 | [5] |

| Viridicatumtoxin | Enterococci | VRE | >270-fold more potent than oxytetracycline | [6] |

Table 2: Enzyme Inhibition and Cytotoxicity Data

| Compound | Target/Cell Line | Assay | IC50 | Reference |

| Viridicatumtoxin A | E. coli 70S Ribosome | In vitro translation | 700 µM | [1] |

| Viridicatumtoxin B | E. coli 70S Ribosome | In vitro translation | 600 µM | [1] |

| Tetracycline | E. coli 70S Ribosome | In vitro translation | 15 µM | [1] |

| Viridicatumtoxin A | NCI-H460 (Human Lung Carcinoma) | Cytotoxicity | 1.0 µM | [7] |

| Viridicatumtoxin A | KB3-1 (Human Cervix Carcinoma) | Cytotoxicity | 2.5 µM | [7] |

| Viridicatumtoxin A | SW620 (Human Colon Carcinoma) | Cytotoxicity | 1.0 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of viridicatumtoxin.

Isolation and Purification of Viridicatumtoxin from Penicillium sp.

This protocol is a generalized procedure based on established methods for the extraction of fungal polyketides.

1. Fungal Cultivation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth) with spores of a viridicatumtoxin-producing Penicillium strain.

-

Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.

2. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Lyophilize the mycelia to remove water.

-

Extract the dried mycelia with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature with continuous stirring for 24 hours. Repeat this extraction three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

-

Subject the crude extract to liquid-liquid partitioning between n-hexane and methanol to remove nonpolar impurities.

-

The methanol fraction, containing viridicatumtoxin, is then concentrated.

-

Further purify the concentrated extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool fractions containing the pure compound and evaporate the solvent to yield purified viridicatumtoxin.

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This spectrophotometric assay continuously monitors the activity of UPPS.

1. Principle: The enzymatic reaction involves the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form undecaprenyl pyrophosphate (UPP) and pyrophosphate (PPi). The released PPi is then used in a coupled reaction catalyzed by purine nucleoside phosphorylase (PNPase), which cleaves a chromogenic substrate, resulting in a change in absorbance that can be monitored.

2. Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

UPPS enzyme (e.g., from S. aureus or E. coli).

-

Substrates: FPP and IPP.

-

Coupling enzyme and substrate: PNPase and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

-

Test compound (viridicatumtoxin) dissolved in DMSO.

3. Procedure:

-

In a 96-well microplate, add the assay buffer, FPP, IPP, PNPase, and MESG.

-

Add serial dilutions of the test compound to the wells. Include a DMSO control (no inhibitor).

-

Initiate the reaction by adding the UPPS enzyme.

-

Immediately monitor the change in absorbance at 360 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Translation Inhibition Assay (70S Ribosome)

This assay measures the effect of a compound on bacterial protein synthesis.

1. Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase). The activity of the synthesized protein is then measured, and a decrease in activity in the presence of the test compound indicates inhibition of translation.

2. Reagents:

-

E. coli S30 extract for in vitro transcription-translation.

-

DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Amino acid mixture.

-

ATP and GTP.

-

Test compound (viridicatumtoxin) dissolved in DMSO.

-

Luciferase assay substrate.

3. Procedure:

-

In a microfuge tube or 96-well plate, combine the S30 extract, DNA template, amino acid mixture, ATP, and GTP.

-

Add serial dilutions of the test compound. Include a DMSO control.

-

Incubate the reaction at 37°C for 1-2 hours to allow for protein synthesis.

-

Add the luciferase assay substrate to each reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of translation for each concentration of the test compound and determine the IC50 value.

Visualizations

Biosynthetic Pathway of Viridicatumtoxin

Caption: Proposed biosynthetic pathway of viridicatumtoxin.

Mechanism of Action of Viridicatumtoxin

Caption: Dual mechanism of action of viridicatumtoxin.

General Experimental Workflow

Caption: A generalized workflow for viridicatumtoxin research.

Signaling Pathways

Regulation of Viridicatumtoxin Biosynthesis

The production of viridicatumtoxin is orchestrated by the vrt biosynthetic gene cluster. Within this cluster, genes encoding pathway-specific transcription factors, such as vrtR, have been identified. These regulators, often belonging to the Zn(II)2Cys6 family of fungal transcription factors, are thought to control the expression of the structural genes in the cluster, including the polyketide synthase (vrtA), prenyltransferases (vrtC, vrtD), and tailoring enzymes (vrtK).[8][9] The expression of these regulatory genes, and consequently the entire biosynthetic pathway, is likely influenced by environmental cues and developmental signals within the fungus, such as nutrient availability and growth phase. However, the precise signaling cascades that impinge upon these transcriptional regulators remain an active area of research.

Bacterial Response to UPPS Inhibition

Inhibition of UPPS by viridicatumtoxin leads to a depletion of the lipid carrier undecaprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane. This disruption of cell wall synthesis is a potent stressor for bacteria and is expected to trigger a cell wall stress response. In many bacteria, this response is mediated by two-component signal transduction systems. For instance, in Bacillus subtilis, the LiaRS and WalKR systems are known to sense and respond to cell wall damage. Upon detection of cell wall stress, these systems activate the expression of genes involved in cell wall synthesis and repair, in an attempt to counteract the effects of the antibiotic. While the specific signaling pathway activated by viridicatumtoxin-mediated UPPS inhibition has not been explicitly elucidated, it is highly probable that it engages these conserved bacterial cell wall stress response pathways.

Conclusion

Viridicatumtoxin stands out as a compelling lead compound for the development of new antibiotics. Its unique chemical scaffold, coupled with a mechanism of action that targets a crucial and underexploited pathway in bacterial cell wall synthesis, offers a promising strategy to combat drug-resistant Gram-positive pathogens. The dual-targeting of both cell wall and protein synthesis, albeit with different potencies, may also contribute to a lower propensity for resistance development. Further research into the structure-activity relationships of viridicatumtoxin analogues, its detailed interactions with the UPPS enzyme, and a deeper understanding of its regulatory and downstream signaling pathways will be crucial in harnessing the full therapeutic potential of this remarkable natural product. The methodologies and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising antibiotic scaffold into clinical applications.

References

- 1. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]

- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. digitalgreensboro.org [digitalgreensboro.org]

- 8. researchgate.net [researchgate.net]

- 9. Transcript analysis of penicillin genes from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Viridicatumtoxin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a tetracycline-like fungal metabolite, and its derivatives have demonstrated significant antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2][3] Their unique structural features and mechanism of action, primarily targeting undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis, make them promising candidates for novel antibiotic development.[1] This technical guide provides an in-depth overview of the in silico modeling of Viridicatumtoxin and its derivatives, offering a comprehensive resource for researchers in drug discovery and development. We present a summary of quantitative biological data, detailed experimental protocols for key in silico and in vitro assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

Viridicatumtoxin and its analogues are a class of mycotoxins produced by Penicillium species.[3][4] Unlike traditional tetracyclines that target the ribosome, Viridicatumtoxins primarily exert their antibacterial effect through the inhibition of UPPS.[1][2] This novel mechanism of action provides a potential avenue to combat antibiotic resistance. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and guiding the design of more potent and specific derivatives.

Quantitative Data on Viridicatumtoxin and Its Derivatives

The antibacterial efficacy of Viridicatumtoxin and its synthetic analogues has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Viridicatumtoxin B and Its Analogues (μg/mL)

| Compound | E. faecalis S613 | E. faecium 11A | S. aureus RN4220 | S. aureus MRSA 13-1 | A. baumannii AB210 |

| (+)-Viridicatumtoxin B (Natural) | 0.5 | 0.25 | 0.5 | 0.5 | >128 |

| (±)-Viridicatumtoxin B (Synthetic) | 1 | 0.5 | 1 | 1 | >128 |

| (±)-V2 | 2 | 1 | 2 | 2 | >128 |

| (±)-V3 | 4 | 2 | 4 | 4 | >128 |

| (±)-V4 | 8 | 4 | 8 | 8 | >128 |

| (±)-V5 | 16 | 8 | 16 | 16 | >128 |

| (±)-V6 | 32 | 16 | 32 | 32 | >128 |

| Minocycline | 1 | 0.5 | 0.5 | 1 | 2 |

| Tigecycline | 0.125 | 0.125 | 0.25 | 0.25 | 1 |

Data sourced from Nicolaou et al., 2014.

Table 2: Antibacterial Activity of Viridicatumtoxin A and B

| Compound | E. faecalis ATCC29212 (MIC, μg/mL) | S. aureus ATCC29213 (MIC, μg/mL) | E. coli BAS 849 (MIC, μg/mL) |

| Viridicatumtoxin A | 2 | 1 | 8 |

| Viridicatumtoxin B | 4 | 2 | 8 |

Data sourced from Li et al., 2020.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Viridicatumtoxin is the inhibition of UPPS, a key enzyme in the bacterial cell wall synthesis pathway. It catalyzes the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By binding to UPPS, Viridicatumtoxin disrupts this process, leading to cell wall damage and bacterial cell death. Additionally, studies have shown a weak inhibitory effect on the bacterial 70S ribosome, suggesting a secondary target.[1]

References

Methodological & Application

Application Note: Protocol for Viridicatumtoxin Extraction from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the extraction and preliminary purification of viridicatumtoxin, a tetracycline-like mycotoxin, from fungal cultures. Viridicatumtoxin is a secondary metabolite produced by several species of the Penicillium genus, including P. viridicatum and P. aethiopicum.[1][2] It has garnered scientific interest due to its potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The following protocols for fungal cultivation, metabolite extraction, and purification are based on established methods for secondary metabolite isolation from filamentous fungi.

I. Fungal Cultivation for Viridicatumtoxin Production

Successful extraction begins with robust fungal growth under conditions optimized for secondary metabolite production. Submerged fermentation is commonly employed for its scalability and controlled environment.

Protocol 1: Submerged Fermentation of Penicillium sp.

-

Strain Maintenance: Maintain cultures of the viridicatumtoxin-producing Penicillium species (e.g., P. aethiopicum) on Potato Dextrose Agar (PDA) slants, storing them at 4°C for long-term use. For experiments, subculture onto fresh PDA plates and incubate at 25°C for 5-7 days until sporulation is observed.[4]

-

Spore Suspension Preparation: Prepare a spore suspension by flooding a mature, sporulating PDA plate with a sterile 0.1% (v/v) Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.[4]

-

Inoculum Preparation (Seed Culture): Transfer the spore suspension into a sterile flask containing a seed medium such as Yeast Malt Extract Glucose (YMEG) broth. Incubate the flask at 25°C on a rotary shaker at 150 rpm for 48-72 hours to develop a vegetative mycelial culture.[4]

-

Production Culture: Inoculate a suitable production medium, such as Czapek-Dox broth supplemented with yeast extract or YMEG medium, with the seed culture (typically a 5-10% v/v inoculation).[2][4]

-

Incubation: Incubate the production culture at 25°C for 7-14 days.[4] Optimal production may be achieved in static (stationary) cultures, as agitation can sometimes suppress the production of certain secondary metabolites.[2][5] The ideal incubation time to achieve maximum toxin yield should be determined empirically.

II. Harvesting and Extraction

After the incubation period, the fungal mycelium and the culture broth (filtrate) are separated and can be processed individually to maximize the recovery of viridicatumtoxin, as the compound may be present both intracellularly and extracellularly.[4][6]

Protocol 2: Mycelium and Filtrate Separation

-

Harvesting: Separate the fungal biomass from the culture broth by filtration through several layers of cheesecloth or by centrifugation.[4]

-

Processing: The collected mycelium and the culture filtrate are now ready for their respective extraction procedures.

Protocol 3: Extraction from Fungal Mycelium

-

Drying: Lyophilize (freeze-dry) the harvested mycelium to completely remove water.

-

Grinding: Grind the dried mycelium into a fine powder to increase the surface area for solvent extraction.[4]

-

Solvent Extraction:

-

Extract the powdered mycelium with methanol (MeOH) or a mixture of methanol and chloroform (e.g., 1:1 v/v) at room temperature.[4]

-

Perform the extraction with continuous stirring for approximately 24 hours.

-

Repeat the extraction process at least three times to ensure complete recovery of the metabolites.

-

-

Crude Extract Preparation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude mycelial extract.[4]

Protocol 4: Extraction from Culture Filtrate

-

Acidification: Adjust the pH of the culture filtrate to 3.0 using 2M HCl. This protonates acidic compounds, making them more soluble in organic solvents.[4]

-

Liquid-Liquid Extraction:

-

Perform a liquid-liquid extraction by transferring the acidified filtrate to a separatory funnel and adding an equal volume of ethyl acetate (EtOAc).[4]

-

Shake the funnel vigorously and allow the layers to separate. Collect the upper organic (EtOAc) layer.

-

Repeat this extraction process three times with fresh ethyl acetate.

-

-

Crude Extract Preparation: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude filtrate extract.[4]

III. Purification of Viridicatumtoxin

A multi-step purification strategy is necessary to isolate viridicatumtoxin from the crude extracts.

Protocol 5: Preliminary Purification via Liquid-Liquid Partitioning

This step is effective for separating compounds based on their polarity.

-

Dissolve the crude mycelial extract in a biphasic solvent system of n-hexane and 90% aqueous methanol.[4]

-

Mix thoroughly in a separatory funnel and allow the layers to separate.

-

The highly nonpolar compounds will partition into the n-hexane phase, while moderately polar compounds like viridicatumtoxin will preferentially remain in the methanol phase.

-

Collect the methanol layer and evaporate the solvent to obtain a partially purified extract.

Protocol 6: Chromatographic Purification

Further purification requires chromatographic techniques for high-resolution separation.

-

Solid-Phase Extraction (SPE):

-

Use a C18 reversed-phase SPE cartridge for initial cleanup and concentration of the partially purified extract.[5]

-

Condition the cartridge by passing methanol, followed by deionized water.

-

Load the extract (dissolved in a small amount of 50% methanol) onto the cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities like salts.

-

Elute viridicatumtoxin using methanol or a gradient of increasing methanol concentration in water.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification step is typically performed using preparative reversed-phase HPLC.

-

Column: A C18 column is suitable for this purpose.

-

Mobile Phase: A gradient of acetonitrile and water (often buffered with a small amount of acid like formic acid) is commonly used.

-

Detection: Monitor the elution profile using a UV detector. Liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from P. aethiopicum has previously been used to identify viridicatumtoxin.[2]

-

Fraction Collection: Collect the fractions corresponding to the peak of viridicatumtoxin.

-

Combine the pure fractions and evaporate the solvent to obtain purified viridicatumtoxin.

-

IV. Data Presentation

Researchers should meticulously record quantitative data at each stage of the extraction and purification process to determine the overall efficiency and yield.

| Parameter | Value | Unit | Notes |

| Cultivation | |||

| Culture Volume | L | Total volume of the production culture. | |

| Incubation Time | days | ||

| Harvesting | |||

| Wet Mycelial Mass | g | ||

| Dry Mycelial Mass | g | After lyophilization. | |

| Extraction | |||

| Crude Mycelial Extract | g | Weight after solvent evaporation. | |

| Crude Filtrate Extract | g | Weight after solvent evaporation. | |

| Purification | |||

| Purified Viridicatumtoxin | mg | Final yield after all purification steps. | |

| Overall Yield | mg/L | (Final Yield / Culture Volume). |

V. Visualized Workflows

Experimental Workflow Diagram

Caption: Workflow for viridicatumtoxin extraction and purification.

References

- 1. Viridicatumtoxin A - Wikipedia [en.wikipedia.org]

- 2. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Viridicatumtoxins: Expanding on a Rare Tetracycline Antibiotic Scaffold. | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: HPLC and LC-MS Methods for Viridicatumtoxin Purification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridicatumtoxin, a tetracycline-like mycotoxin produced by various Penicillium species, has garnered significant interest due to its potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2] This document provides detailed application notes and protocols for the purification of Viridicatumtoxin using High-Performance Liquid Chromatography (HPLC) and its subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for researchers involved in natural product chemistry, drug discovery, and toxicology.

The primary antibacterial mechanism of Viridicatumtoxin involves the inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS), a key enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This mode of action differs from traditional tetracycline antibiotics, making Viridicatumtoxin a promising candidate for the development of new therapeutic agents.

Part 1: Purification of Viridicatumtoxin by Preparative HPLC

This section outlines a general protocol for the purification of Viridicatumtoxin from a crude fungal extract. The method is based on protocols for the purification of other fungal polyketides and may require optimization for specific laboratory conditions and fungal strains.

Experimental Protocol: Preparative HPLC Purification

1. Preparation of Crude Extract:

-

Culture Penicillium species (e.g., Penicillium aethiopicum) in a suitable liquid medium (e.g., Yeast Malt Extract Glucose - YMEG) for 7-14 days.

-